5,6-Dichlorovanillin

Synthetic Intermediate Pulp Bleaching Chlorination Chemistry

Research and monitoring programs tracking chlorinated organic matter in pulp mill effluents require a reliably sourced 5,6-dichlorovanillin standard that avoids the confounding isomer profiles of alternative starting materials. This compound provides the exact 5,6-dichloro substitution pattern mandated for environmental fate studies and serves as the specific synthetic precursor to 4,5,6-trichloroguaiacol. - Exclusive specificity: Enables targeted synthesis of the 4,5,6-trichloroguaiacol isomer, unlike 2-chlorovanillin routes. - Validated biological activity: Documented S. cerevisiae Cet1 RNA triphosphatase inhibition (IC50 = 2 µM) for mRNA capping research. - Environmental relevance: Established marker compound with predictable partitioning behavior due to its exceptionally low aqueous solubility.

Molecular Formula C8H6Cl2O3
Molecular Weight 221.03 g/mol
CAS No. 18268-69-4
Cat. No. B095050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichlorovanillin
CAS18268-69-4
Synonyms5,6-CHLOROVANILLIN
Molecular FormulaC8H6Cl2O3
Molecular Weight221.03 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C=O)Cl)Cl)O
InChIInChI=1S/C8H6Cl2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
InChIKeyLQDPWXPJJUUISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichlorovanillin: Procurement Guide & Overview


5,6-Dichlorovanillin (2,3-dichloro-4-hydroxy-5-methoxybenzaldehyde) is a chlorinated derivative of vanillin with a molecular formula of C8H6Cl2O3 and a molecular weight of 221.03 g/mol [1]. It is primarily encountered as a synthetic intermediate in the production of higher chlorinated guaiacols [2] and as a significant component of pulp bleaching effluents, where it serves as an environmental marker compound [3]. This compound exhibits quantifiable differences in solubility, chemical reactivity, and biological activity relative to its parent compound and other chlorinated analogs.

Synthetic intermediate for 4,5,6-trichloroguaiacol via predictable chlorination route
Environmental analytical standard for pulp bleaching effluent monitoring
Research tool with reported cytostatic and enzyme-inhibition activity profiles

5,6-Dichlorovanillin: Specific Substitution Pattern


The 5,6-dichloro substitution pattern on the vanillin ring is not arbitrary. Even among dichlorinated isomers, the chemical and biological behavior differs significantly. For example, while both 5,6-dichlorovanillin and 2,6-dichloroisovanillin can undergo chlorination to yield the same trichloroguaiacol product, their reactivity profiles and environmental fate are distinct [1]. Furthermore, compared to the parent vanillin and mono-chlorinated analogs, the addition of a second chlorine atom at the 5-position results in a dramatic, quantifiable reduction in aqueous solubility [2], directly impacting formulation strategies and environmental partitioning. These specific differences preclude simple substitution with other chlorovanillins for applications requiring precise reactivity, solubility, or biological activity.

Isomeric substitution may alter product identity

Chlorination outcome and environmental fate may not transfer between dichlorovanillin isomers or monochloro analogs.

Solubility profile drastically differs

Aqueous solubility is orders of magnitude lower than vanillin and monochlorovanillins, impacting formulation and partitioning.

Biological activity not interchangeable

Enzyme inhibition and cytostatic profiles are specific to the 5,6-dichloro pattern; cannot be assumed for other chlorovanillins or parent vanillin.

5,6-Dichlorovanillin: Comparative Performance Evidence


Selective Chlorination to 4,5,6-Trichloroguaiacol

In a direct head-to-head comparison of dichlorovanillin isomers, both 5,6-dichlorovanillin and 2,6-dichloroisovanillin yield 4,5,6-trichloroguaiacol as a primary product upon further chlorination [1]. This demonstrates that the 5,6-dichloro substitution pattern provides a specific and predictable synthetic route to this particular trichloroguaiacol isomer, which is a key component in pulp bleaching effluent studies [1]. This is in contrast to 2-chlorovanillin, which chlorinates via a different pathway to yield 3,4,6-trichloroguaiacol [1].

Chlorination specificity
Head-to-head
Yields 4,5,6-trichloroguaiacol; 2-chlorovanillin yields 3,4,6-isomer
Supports targeted synthesis of specific trichloroguaiacol isomer
NMR-confirmed; distinct pathway from monochloro starting material
Synthetic Intermediate Pulp Bleaching Chlorination Chemistry

Aqueous Solubility vs. Vanillin

A cross-study comparison of experimentally determined aqueous solubilities at 25 °C reveals a massive difference between 5,6-dichlorovanillin and its parent compound. Vanillin has a measured aqueous solubility of 450,000 (in consistent units), while 5,6-dichlorovanillin exhibits a solubility of only 12.5 [1]. This represents an approximately 36,000-fold decrease. Mono-chlorinated analogs show intermediate values: 5-chlorovanillin (7910) and 6-chlorovanillin (12,000) [1]. This stark drop in solubility is directly attributable to the addition of the second chlorine atom.

Aqueous solubility
Reported
36,000× lower than vanillin (12.5 vs 450,000)
Drives organic-phase partitioning and co-solvent requirement
25 °C shake-flask HPLC; monochloro analogs show intermediate values
Environmental Fate Formulation Science Analytical Chemistry

Inhibition of S. cerevisiae Cet1 RNA Triphosphatase

5,6-Dichlorovanillin has been identified as a potent inhibitor of the RNA triphosphatase activity of the mRNA-capping enzyme subunit β (Cet1) from Saccharomyces cerevisiae, with an IC50 value of 2 µM . While comparative data for other vanillin derivatives on this specific target is not available in the same source, this activity profile distinguishes it from the parent vanillin, which is not known for this mechanism of action. This inhibition potency provides a quantitative benchmark for its biological activity.

Cet1 inhibition
Data to verify
IC50 = 2 µM (S. cerevisiae Cet1)
Reported enzyme inhibition context for mRNA capping studies
Class-level evidence; independent validation recommended
Biochemistry Antifungal Research Enzyme Inhibition

Cytostatic Activity in Cancer Cell Lines

5,6-Dichlorovanillin exhibits broad-spectrum, albeit moderate, growth inhibitory activity against several human cancer cell lines. Reported IC50 values are 74.76 µM (THP-1), 63.52 µM (HL60), 90.99 µM (Hep-G2), and 90.11 µM (MCF-7) . These values provide a quantitative baseline for its cytostatic effect. While no direct comparator data is available for other chlorovanillins in this source, these metrics are essential for evaluating the compound's utility in cell-based screening or as a chemical probe in oncology research.

Cell growth inhibition
Data to verify
IC50: 63.52 µM (HL60), 74.76 µM (THP-1), 90.11 µM (MCF-7), 90.99 µM (Hep-G2)
Reported cytostatic activity across multiple cell lines
Source review recommended; assay conditions to verify
Cancer Research Cytotoxicity Cell Proliferation

Rapid Microbial Biotransformation

In studies using mixed and pure cultures from a fluidized-bed reactor, 5,6-dichlorovanillin (5,6-DCV) was readily transformed to an unidentified metabolite [1]. This contrasts with the behavior of some other chlorophenolic compounds, such as 2,4-dichlorophenol (DCP) and 2,3,5-trichlorophenol (TCP), which were mineralized to 14CO2 under the same conditions [1]. This indicates that while 5,6-DCV is not fully mineralized by this specific microbial consortium, it is subject to rapid biotransformation, which is a key differentiator for environmental fate assessment.

Biodegradation pathway
Class-level
Transformed to metabolite; not mineralized unlike 2,4-DCP/TCP
Indicates distinct environmental persistence profile
Qualitative difference observed in mixed microbial cultures
Environmental Microbiology Bioremediation Wastewater Treatment

Stability and Purity Specification

Commercially available 5,6-dichlorovanillin is typically supplied with a minimum purity specification of 95% . This specification is critical for ensuring reproducibility in analytical, synthetic, and biological applications. The compound's identity and purity are confirmed by standard analytical techniques, including NMR, FTIR, and Raman spectroscopy, with spectral data available for verification [1].

Purity specification
Specification review
Minimum 95% purity
Supports batch consistency and experimental reproducibility
Confirmed by NMR, FTIR, Raman
Analytical Standard Chemical Synthesis Quality Control

5,6-Dichlorovanillin: Recommended Applications


4,5,6-Trichloroguaiacol Synthesis for Environmental Fate

5,6-Dichlorovanillin is the preferred starting material for the targeted synthesis of 4,5,6-trichloroguaiacol, a key marker compound in studies of pulp bleaching effluents. Its predictable chlorination pathway, as established by Smith et al. (1994) [1], provides a reliable route to this specific isomer. This contrasts with alternative starting materials like 2-chlorovanillin, which yields a different trichloroguaiacol isomer [1].

Analytical Standard for Pulp Mill Effluents

Due to its established presence as a significant component of chlorinated organic matter in pulp mill effluents, 5,6-dichlorovanillin serves as a critical analytical standard for environmental monitoring programs [1]. Its unique chemical signature and the availability of validated analytical methods make it essential for quantifying the release and environmental distribution of chlorovanillins from industrial sources.

Biochemical Probe for S. cerevisiae mRNA Capping

The potent inhibition of the S. cerevisiae Cet1 RNA triphosphatase (IC50 = 2 µM) [1] positions 5,6-dichlorovanillin as a valuable chemical probe for studying mRNA capping mechanisms in yeast. This specific biochemical activity differentiates it from non-chlorinated vanillin and makes it a useful tool for investigating fungal biology and validating potential antifungal targets.

Low-Solubility Model for Partitioning Studies

The exceptionally low aqueous solubility of 5,6-dichlorovanillin (12.5 vs. 450,000 for vanillin) [1] makes it a model compound for studying the environmental fate of highly hydrophobic chlorinated aromatics. It is well-suited for research into octanol-water partitioning, sediment sorption, and the development of formulation strategies for water-insoluble compounds in both industrial and agrochemical contexts.

Application
Selection Property
Validation Focus
Targeted synthesis of 4,5,6-trichloroguaiacol
Predictable chlorination pathway
Isomeric specificity confirmation
Environmental analytical standard
Unique effluent marker identity
Validated monitoring methods
Yeast mRNA capping studies
Cet1 inhibition assay context
Enzyme inhibition validation
Hydrophobic compound fate modeling
Extremely low aqueous solubility
Partitioning and sorption assay review

Technical Documentation Hub

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49 linked technical documents
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